molecular formula C14H16N4O2 B2568096 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2197903-78-7

1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2568096
CAS No.: 2197903-78-7
M. Wt: 272.308
InChI Key: JFCRNZMRTVJXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a methoxybenzoyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 4-methoxybenzoyl chloride and a suitable base.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The methoxybenzoyl group and the triazole ring are known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Methoxybenzoyl)pyrrolidin-2-one: Known for its use in cognitive enhancement and as a nootropic agent.

    1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol: Studied for its potential biological activities and synthetic applications.

Uniqueness: 1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to the presence of both the triazole ring and the methoxybenzoyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-4-2-11(3-5-13)14(19)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCRNZMRTVJXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.